2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide
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Overview
Description
2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide is a complex organic compound that features a naphthalene ring, an ethoxy group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions One common approach is to start with the naphthalene ring and introduce the ethoxy group through an etherification reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the desired scale of production and the available resources.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound might be studied for its interactions with biological molecules or its potential as a bioactive agent.
Medicine: Research could explore its potential therapeutic effects or its use as a diagnostic tool.
Industry: The compound could be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action for 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biological molecules. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide include other naphthamide derivatives and compounds with similar functional groups, such as:
- 2-ethoxy-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide
- 2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features
Biological Activity
2-Ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide is a complex organic compound with a notable molecular structure that includes a naphthalene core and thiophene moieties. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications.
- Molecular Formula : C23H21NO3S2
- Molecular Weight : 423.55 g/mol
- Structural Features : The compound features an ethoxy group and a hydroxy group, contributing to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Binding : It has been shown to bind to certain receptors, altering their activity and leading to downstream biological effects.
- Antioxidant Activity : The presence of phenolic structures may contribute to its antioxidant properties, reducing oxidative stress in cells.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Thiophene derivatives have been reported to possess significant antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacteria and fungi.
- Anticancer Potential : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiophene-based compounds:
- Antimicrobial Studies : A series of derivatives were synthesized and tested against pathogenic fungi. Results showed moderate to excellent antifungal activities, suggesting that structural modifications can enhance efficacy.
- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, indicating potential as anticancer agents.
- Mechanism Exploration : Molecular docking studies suggested that the compound interacts with specific protein targets, leading to inhibition of their activity and subsequent effects on cell signaling pathways.
Synthesis and Modifications
The synthesis of this compound typically involves multi-step organic reactions:
- Alkylation : Introduction of the ethoxy group onto the naphthalene core.
- Acylation : Formation of the carboxamide group.
- Thiophene Ring Formation : Incorporation of thiophene through cyclization reactions.
These synthetic routes allow for further modifications, enabling the exploration of structure–activity relationships (SAR) that can enhance biological efficacy.
Properties
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-thiophen-2-ylethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-23-16-10-9-13-6-3-4-7-14(13)18(16)19(22)20-12-15(21)17-8-5-11-24-17/h3-11,15,21H,2,12H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEROXPUZRBEBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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